molecular formula C17H16N2O3 B13423649 2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid CAS No. 294857-70-8

2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Cat. No.: B13423649
CAS No.: 294857-70-8
M. Wt: 296.32 g/mol
InChI Key: IWIKSBZMTWJGGC-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

This multicomponent reaction is efficient and allows for the production of a wide range of derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound, like zolpidem, act as selective agonists for GABA-A receptors, mediating synaptic GABA-ergic signaling . This interaction leads to various pharmacological effects, including sedative and hypnotic actions.

Comparison with Similar Compounds

2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties and applications. For example:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-3-6-12(7-4-10)14-15(16(20)17(21)22)19-9-11(2)5-8-13(19)18-14/h3-9,16,20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIKSBZMTWJGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146660
Record name α-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294857-70-8
Record name α-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294857-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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